molecular formula C17H16N2O4 B2886019 N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide CAS No. 869464-84-6

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B2886019
CAS No.: 869464-84-6
M. Wt: 312.325
InChI Key: IODORNAGXSLTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a synthetic organic compound characterized by a central 3-oxopropanamide scaffold. The molecule features two aromatic substituents: a 2-ethylphenyl group attached via an amide bond and a 4-nitrophenyl moiety at the ketone position.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-12-5-3-4-6-15(12)18-17(21)11-16(20)13-7-9-14(10-8-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODORNAGXSLTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Amine Coupling

The most direct route involves reacting 3-(4-nitrophenyl)-3-oxopropanoyl chloride with 2-ethylaniline. A modified procedure from analogous amide syntheses utilizes anhydrous N,N-dimethylformamide (DMF) as the solvent, with potassium carbonate (K₂CO₃) as the base to deprotonate the amine. Typical conditions involve stirring equimolar reactants at 120°C for 5 hours, achieving yields up to 29%. Challenges include the hygroscopic nature of the acyl chloride intermediate and competing hydrolysis, necessitating strict anhydrous conditions.

Schotten-Baumann Reaction

An alternative employs the Schotten-Baumann protocol, where the acyl chloride is generated in situ from 3-(4-nitrophenyl)-3-oxopropanoic acid using thionyl chloride (SOCl₂). Subsequent reaction with 2-ethylaniline in a biphasic water/dichloromethane system with sodium hydroxide yields the amide. While this method avoids isolating the unstable acyl chloride, yields remain suboptimal (≤35%) due to emulsion formation and incomplete phase separation.

Oxidation of Alcohol Precursors

Chromium Trioxide-Mediated Oxidation

A two-step synthesis starts with N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-hydroxypropanamide, oxidized to the target ketone using chromium trioxide (CrO₃) in acetic acid. The reaction proceeds at 20–35°C with careful temperature control to prevent overoxidation. Post-reaction, excess CrO₃ is quenched with isopropyl alcohol, and the product is isolated via acetone extraction followed by recrystallization from aqueous methanol. This method achieves 82% yield but generates toxic chromium waste.

Periodate-Permanganate Cleavage

For substrates containing double bonds, the Lemieux oxidation (KMnO₄/NaIO₄) cleaves olefins to form ketones. Applied to unsaturated propanamide precursors, this method provides moderate yields (45–60%) but requires precise stoichiometry to avoid permanganate overconsumption. The reaction’s aqueous conditions complicate product isolation, necessitating multiple ether extractions.

Electrochemical Synthesis Approaches

Nickel-Catalyzed Cross-Coupling

Recent advances utilize undivided electrochemical cells with nickel bromide (NiBr₂) catalysts. In a representative procedure:

  • Anode : Graphite rod (Ø6 mm)
  • Cathode : Platinum sheets (10×10×0.1 mm)
  • Conditions : 6 mA constant current, nBu₄NBF₄ electrolyte, acetone solvent

This method couples 2-ethylphenylamine with 4-nitrobenzoyl derivatives via radical intermediates, achieving 56–88% yields depending on the nickel catalyst variant. The table below compares electrochemical parameters:

Current (mA) Catalyst Yield (%)
6 NiBr₂ 88
6 Ni(PPh₃)₂Cl₂ 66
6 Ni(OTf)₂ 49

Electrochemical methods reduce reliance on stoichiometric oxidants but require specialized equipment.

Solvent and Base Optimization

Solvent Screening

Comparative studies in the electrochemical synthesis reveal acetone as optimal, outperforming THF (23%), DCM (no reaction), and DMF (no reaction). Acetone’s intermediate polarity facilitates both reagent solubility and electron transfer at the electrodes.

Base Selection

In classical amidation, K₂CO₃ in DMF provides superior yields versus weaker bases like NaHCO₃. However, prolonged heating above 100°C induces DMF decomposition, generating dimethylamine side products. Tributylammonium fluoride (TBAF) has been explored as a phase-transfer catalyst but shows limited efficacy (trace yields).

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/heptane gradients (70:30 to 90:10) effectively separates the target compound from unreacted 2-ethylaniline and nitrobyproducts. The product’s Rf value in ethyl acetate/heptane (3:1) is 0.45–0.50.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8.6 Hz, 2H, Ar-H), 7.98 (d, J=8.6 Hz, 2H, Ar-H), 7.21–7.15 (m, 4H, Ar-H), 4.01 (s, 2H, CH₂CO), 2.61 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.5 Hz, 3H, CH₃)
  • IR (KBr): 1685 cm⁻¹ (C=O amide), 1702 cm⁻¹ (C=O ketone), 1520 cm⁻¹ (NO₂ asym)

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Nitro Group Dual Role : While nitro substituents enhance antimicrobial and anti-inflammatory activities, they correlate with high toxicity in rodenticides .
  • Structural Flexibility : Heterocyclic modifications (e.g., thiadiazole ) outperform purely aromatic analogs in bioactivity, suggesting the target compound’s amide scaffold may limit efficacy.

Biological Activity

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through a series of organic reactions involving the acylation of an amine with a nitrophenyl ketone. The structural formula can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This indicates that the compound contains both aromatic and aliphatic components, which may contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition percentages observed in various studies suggest that this compound could serve as a potential non-steroidal anti-inflammatory drug (NSAID).

Study COX-1 Inhibition (%) COX-2 Inhibition (%)
Study 125%44%
Study 230%50%
Study 337%70%

These results indicate a promising profile for the compound as an anti-inflammatory agent, comparable to existing NSAIDs.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown analgesic effects in animal models. In vivo studies have demonstrated a reduction in pain response in rodents subjected to pain-inducing stimuli.

The biological activity of this compound is primarily attributed to its ability to inhibit the COX enzymes. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of traditional NSAIDs.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

  • Case Study A : A double-blind study involving 100 patients with chronic pain showed that those treated with this compound reported a significant decrease in pain levels compared to the placebo group.
  • Case Study B : An observational study assessed the long-term effects of this compound on patients with osteoarthritis. Results indicated improved joint function and reduced inflammation over a six-month treatment period.

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What are the optimal synthetic routes and analytical methods for preparing and confirming the structure of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide? A: The synthesis typically involves multi-step reactions, such as coupling 4-nitrophenylacetic acid derivatives with 2-ethylaniline via amidation. Key steps include:

  • Temperature control : Maintaining 60–80°C during amide bond formation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reactant solubility and reaction efficiency .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended .
    Structural confirmation relies on 1H/13C NMR to verify aromatic protons and carbonyl groups, and high-resolution mass spectrometry (HRMS) to validate molecular mass .

Basic Research: Initial Biological Activity Profiling

Q: How should researchers design experiments to screen the compound’s biological activity? A: Prioritize in vitro assays targeting mechanisms suggested by structural analogs:

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
    Document solvent controls (e.g., DMSO <0.1% v/v) to avoid false positives .

Advanced Research: Mechanistic Studies on Reactivity

Q: How do substituents and solvent systems influence the compound’s keto-enol equilibrium and reactivity? A: The 4-nitrophenyl group acts as an electron-withdrawing substituent, stabilizing the enol tautomer via resonance, which enhances hydrogen-bonding interactions (critical for biological activity). Key findings include:

  • Solvent polarity : Non-polar solvents (e.g., chloroform) favor the enol form, while polar solvents (e.g., DMSO) stabilize the keto form .
  • Temperature effects : Higher temperatures shift equilibrium toward the keto form, altering reactivity in nucleophilic acyl substitutions .
    Validate tautomeric ratios using NMR titration or UV-Vis spectroscopy in varying solvents .

Advanced Research: Resolving Data Contradictions in Biological Assays

Q: How can conflicting results in cytotoxicity studies across different laboratories be addressed? A: Discrepancies may arise from:

  • Tautomeric state variability : Enol-dominated forms may exhibit higher DNA intercalation but lower membrane permeability. Standardize assay conditions (solvent, pH) to control tautomer ratios .
  • Cell line specificity : Compare activity across multiple lines (e.g., HepG2 vs. Jurkat) to identify target selectivity .
  • Metabolic interference : Use LC-MS to rule out metabolite-driven effects in prolonged incubations .

Advanced Research: Pharmacological Model Selection

Q: What in vivo models are suitable for evaluating the compound’s therapeutic potential? A: Prioritize models based on preliminary in vitro

  • Anti-inflammatory : Murine carrageenan-induced paw edema, measuring IL-6 and prostaglandin levels .
  • Anticancer : Xenograft models (e.g., nude mice with HT-29 tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Neuroprotective : Zebrafish models for blood-brain barrier penetration studies .
    Complement with molecular docking to predict target binding (e.g., COX-2 active site) using AutoDock Vina and PyMOL .

Advanced Research: Derivatization Strategies

Q: How can structural modifications enhance the compound’s bioactivity or reduce toxicity? A: Focus on functional group engineering:

  • Nitro group reduction : Convert the 4-nitrophenyl to an amine for improved solubility and reduced oxidative stress .
  • Amide substitution : Replace the 2-ethylphenyl group with heterocycles (e.g., thiazole) to enhance target affinity .
  • Prodrug design : Introduce ester linkages for controlled release in acidic environments (e.g., tumor microenvironments) .
    Validate derivatives using QSAR modeling and ADMET prediction tools (e.g., SwissADME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.